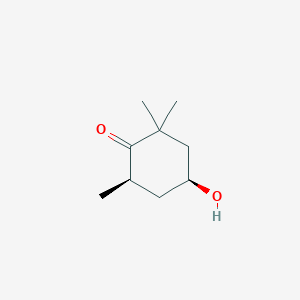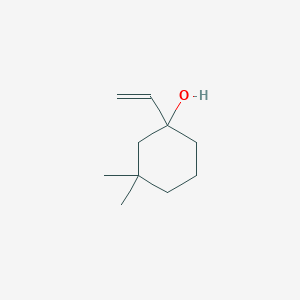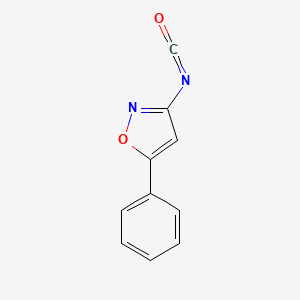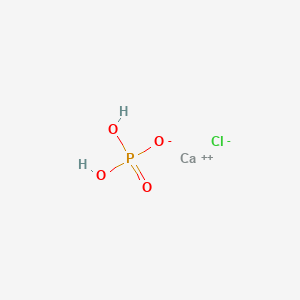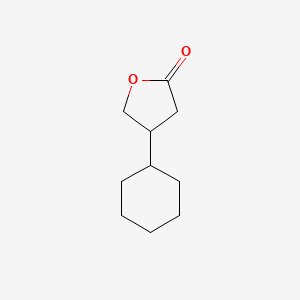
2(3H)-Furanone, 4-cyclohexyldihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, 4-cyclohexyldihydro- is an organic compound belonging to the class of furanones Furanones are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4-cyclohexyldihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with a suitable furanone precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of 2(3H)-Furanone, 4-cyclohexyldihydro- may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, 4-cyclohexyldihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran or tetrahydrofuran derivative.
Substitution: The cyclohexyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl carboxylic acid, while reduction may produce cyclohexyl tetrahydrofuran.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, 4-cyclohexyldihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.
Medicine: Research explores its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, 4-cyclohexyldihydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through caspase activation.
Comparación Con Compuestos Similares
Similar Compounds
2(3H)-Furanone, 4-methyl-: Similar structure but with a methyl group instead of a cyclohexyl group.
2(3H)-Furanone, 4-phenyl-: Features a phenyl group, offering different chemical properties and applications.
2(3H)-Furanone, 4-ethyl-: Contains an ethyl group, leading to variations in reactivity and biological activity.
Uniqueness
2(3H)-Furanone, 4-cyclohexyldihydro- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
54996-29-1 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
4-cyclohexyloxolan-2-one |
InChI |
InChI=1S/C10H16O2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h8-9H,1-7H2 |
Clave InChI |
YISWJCYUPYILII-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2CC(=O)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


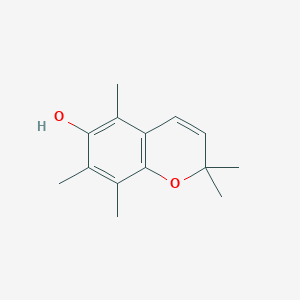
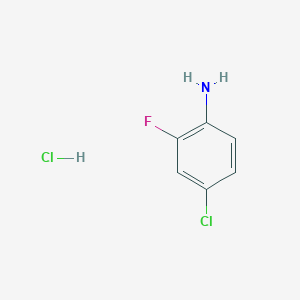
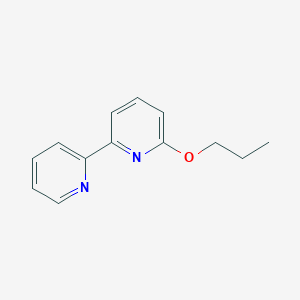
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
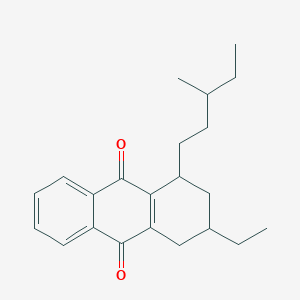

![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
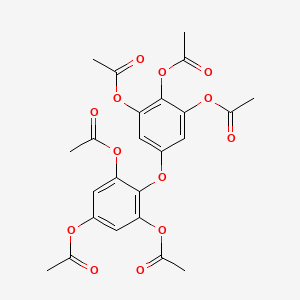
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)

